(R)-(+)-o-Desmethylcarvedilol

Übersicht

Beschreibung

®-(+)-o-Desmethylcarvedilol is a chiral compound derived from carvedilol, a non-selective beta-blocker used primarily in the treatment of hypertension and heart failure. The compound retains the pharmacological properties of carvedilol but with a slight modification in its chemical structure, specifically the removal of a methoxy group from the ortho position of the aromatic ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-(+)-o-Desmethylcarvedilol typically involves the demethylation of carvedilol. This can be achieved through various methods, including the use of demethylating agents such as boron tribromide (BBr3) or aluminum chloride (AlCl3) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of ®-(+)-o-Desmethylcarvedilol may involve more scalable and cost-effective methods. One common approach is the use of catalytic hydrogenation, where a catalyst such as palladium on carbon (Pd/C) is used to selectively remove the methoxy group. This method is advantageous due to its high yield and selectivity.

Analyse Chemischer Reaktionen

Types of Reactions

®-(+)-o-Desmethylcarvedilol undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various metabolites.

Reduction: Reduction reactions can modify the aromatic ring or other functional groups.

Substitution: Nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydrogenated compounds.

Wissenschaftliche Forschungsanwendungen

®-(+)-o-Desmethylcarvedilol has a wide range of applications in scientific research:

Chemistry: It is used as a reference compound in the study of chiral separation techniques and enantioselective synthesis.

Biology: The compound is studied for its effects on various biological pathways, particularly those involving adrenergic receptors.

Medicine: Research focuses on its potential therapeutic effects, including its use as a beta-blocker with fewer side effects compared to carvedilol.

Industry: It is used in the development of new pharmaceuticals and as a standard in quality control processes.

Wirkmechanismus

The mechanism of action of ®-(+)-o-Desmethylcarvedilol involves its interaction with beta-adrenergic receptors. By binding to these receptors, the compound inhibits the effects of catecholamines, leading to a decrease in heart rate and blood pressure. The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved are primarily related to the sympathetic nervous system.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Carvedilol: The parent compound from which ®-(+)-o-Desmethylcarvedilol is derived.

Metoprolol: Another beta-blocker with similar therapeutic effects.

Propranolol: A non-selective beta-blocker used for various cardiovascular conditions.

Uniqueness

®-(+)-o-Desmethylcarvedilol is unique due to its specific structural modification, which may result in different pharmacokinetic and pharmacodynamic properties compared to other beta-blockers. This uniqueness can lead to variations in efficacy and side effect profiles, making it a valuable compound for research and therapeutic applications.

Biologische Aktivität

(R)-(+)-o-Desmethylcarvedilol is an active metabolite of carvedilol, a non-selective beta-adrenergic antagonist widely used in the treatment of hypertension and heart failure. This article explores the biological activity of this compound, including its mechanism of action, pharmacokinetics, and potential therapeutic applications.

Target Interaction

this compound primarily interacts with the beta-adrenergic receptors, similar to its parent compound carvedilol. It exhibits a minor beta-blocking effect due to its action on these receptors, which play a crucial role in cardiovascular regulation.

Biochemical Pathways

The metabolism of carvedilol involves several pathways, including oxidation, demethylation, and glucuronidation. O-desmethylcarvedilol is primarily metabolized by the cytochrome P450 enzyme CYP2C9, which facilitates its conversion into other metabolites . The intrinsic clearance values for O-desmethylation are significantly influenced by changes in kinetic parameters such as Km and Vmax.

Pharmacokinetics

Absorption and Distribution

this compound is highly lipophilic, allowing for rapid absorption from the gastrointestinal tract. Its distribution within tissues is likely influenced by various transport proteins that facilitate cellular uptake.

Metabolic Fate

Studies indicate that only about 2% of carvedilol remains unchanged in urinary excretion, with most being metabolized into hydroxy metabolites and O-desmethylcarvedilol. This highlights the importance of understanding its metabolic pathways for predicting therapeutic outcomes.

Biological Activity

Cardiovascular Effects

Research indicates that this compound retains some of the beneficial effects associated with carvedilol, including antioxidant and anti-inflammatory properties. These effects may contribute to its efficacy in reducing oxidative stress within cardiac tissues, potentially improving cardiovascular health .

Case Studies

Several studies have explored the pharmacodynamics of this compound in clinical settings. For example, a chiral analysis conducted on human plasma demonstrated the distinct pharmacokinetic profiles of carvedilol and its metabolites, including O-desmethylcarvedilol. This analysis provided insights into their relative contributions to therapeutic effects and side effects .

Research Findings

Eigenschaften

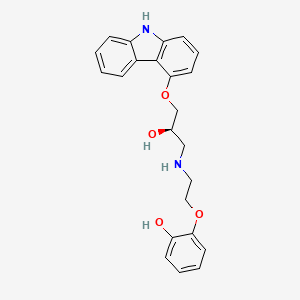

IUPAC Name |

2-[2-[[(2R)-3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O4/c26-16(14-24-12-13-28-21-10-4-3-9-20(21)27)15-29-22-11-5-8-19-23(22)17-6-1-2-7-18(17)25-19/h1-11,16,24-27H,12-15H2/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAUKPPPYYOKVQJ-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C=CC=C3OCC(CNCCOC4=CC=CC=C4O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C3=C(N2)C=CC=C3OC[C@@H](CNCCOC4=CC=CC=C4O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101143840 | |

| Record name | Phenol, 2-[2-[[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]-, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101143840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123372-14-5 | |

| Record name | Phenol, 2-[2-[[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]-, (R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123372-14-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Desmethylcarvedilol, (R)-(+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123372145 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2-[2-[[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]-, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101143840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-DESMETHYLCARVEDILOL, (R)-(+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JEO2YZM5BM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.